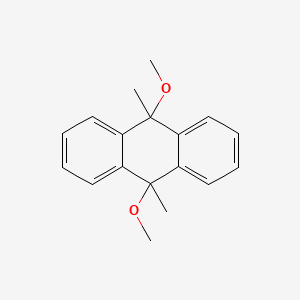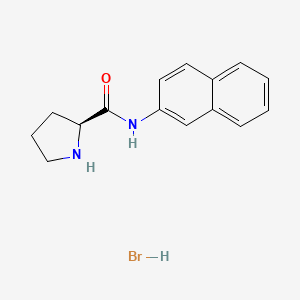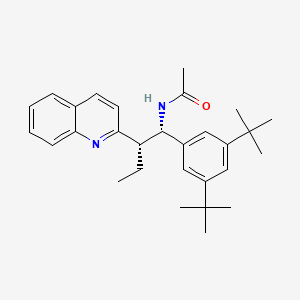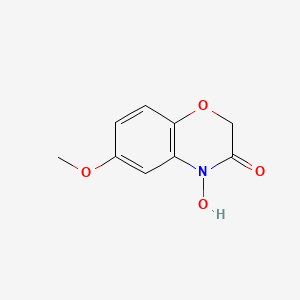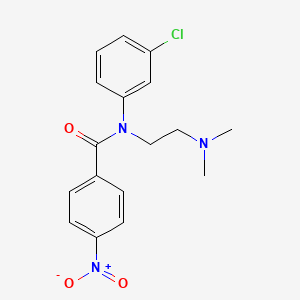
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 3-chlorophenyl group, a 2-(dimethylamino)ethyl group, and a 4-nitrobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-nitrobenzoic acid, undergoes nitration to introduce the nitro group at the para position.
Amidation: The nitrated product is then subjected to amidation with 3-chloroaniline to form N-(3-chlorophenyl)-4-nitrobenzamide.
Alkylation: The final step involves the alkylation of the amide with 2-(dimethylamino)ethyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 3-chloroaniline.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the dimethylaminoethyl moiety can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-benzamide: Lacks the nitro group, which may affect its chemical reactivity and biological activity.
N-(3-Chlorophenyl)-N-(2-(methylamino)ethyl)-4-nitrobenzamide: Contains a methylamino group instead of a dimethylamino group, potentially altering its properties.
Uniqueness
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide is unique due to the combination of the 3-chlorophenyl, 2-(dimethylamino)ethyl, and 4-nitrobenzamide moieties. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
853334-48-2 |
|---|---|
Molekularformel |
C17H18ClN3O3 |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H18ClN3O3/c1-19(2)10-11-20(16-5-3-4-14(18)12-16)17(22)13-6-8-15(9-7-13)21(23)24/h3-9,12H,10-11H2,1-2H3 |
InChI-Schlüssel |
OXZWFOOCQQPOBR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C1=CC(=CC=C1)Cl)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


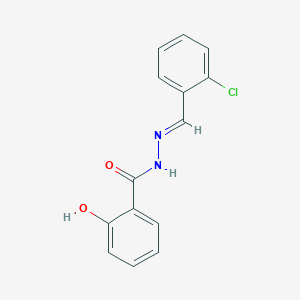

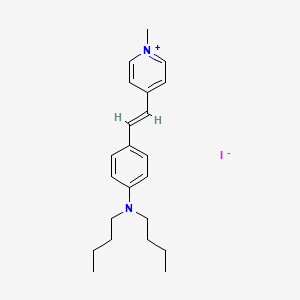

![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
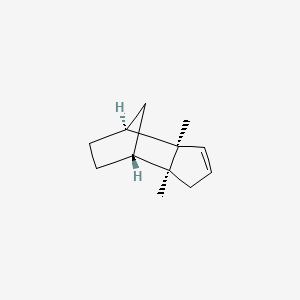
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)

